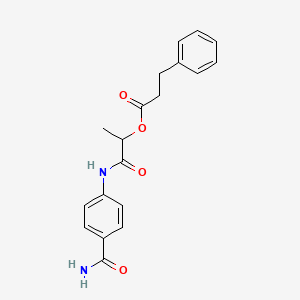

1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate

Description

1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate is an ester derivative characterized by a 4-carbamoylphenylamino group linked to a 1-oxopropan-2-yl backbone, which is esterified with 3-phenylpropanoic acid. This compound is listed under the reference code 10-F778429 in commercial catalogs, indicating its availability for research purposes .

Properties

Molecular Formula |

C19H20N2O4 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

[1-(4-carbamoylanilino)-1-oxopropan-2-yl] 3-phenylpropanoate |

InChI |

InChI=1S/C19H20N2O4/c1-13(25-17(22)12-7-14-5-3-2-4-6-14)19(24)21-16-10-8-15(9-11-16)18(20)23/h2-6,8-11,13H,7,12H2,1H3,(H2,20,23)(H,21,24) |

InChI Key |

IEHOCDBJODDZGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate typically involves multiple steps, including the formation of the carbamoylphenyl group, the oxopropan-2-yl group, and the phenylpropanoate group. Common synthetic routes may include amide coupling, esterification, and reductive amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures efficient production with minimal waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines and alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Carbamoylphenyl)amino)-1-oxopropan-2-yl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Benzamide Derivatives with Alkoxy Substituents

Compounds 9–12 from (e.g., N-[(2S)-3-(4-butoxyphenyl)-1-oxopropan-2-yl]benzamide ) feature:

- A benzamide core.

- Variable alkoxy chains (e.g., butoxy, pentyloxy) on the phenyl ring.

- A hydroxy-3-phenylpropan-2-yl group instead of the 3-phenylpropanoate ester.

Key Differences :

Thiazole-Containing CDK7 Inhibitors

describes N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives, which are CDK7 inhibitors for cancer treatment. These compounds:

- Replace the carbamoylphenyl group with a thiazole ring.

- Include an acrylamide linker for covalent binding to kinase targets.

Key Differences :

Bromophenyl Carbamoylpropanoic Acid Derivatives

and highlight 3-{[1-(4-bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid (CAS 1305712-39-3), which:

- Substitutes the 4-carbamoylphenyl group with a 4-bromophenyl moiety.

- Includes a propanoic acid chain instead of an ester.

Key Differences :

tert-Butyl Carbamate-Protected Analogues

Compounds from (e.g., tert-butyl (R)-(1-((4-bromo-2-(2-fluorobenzoyl)phenyl)amino)-1-oxopropan-2-yl)carbamate) incorporate:

- A tert-butyl carbamate protecting group.

- Halogenated aromatic systems (e.g., bromo, fluoro).

Key Differences :

- The carbamate group stabilizes the amine during synthesis, unlike the carbamoyl group in the target compound.

- Halogen substituents may influence binding to hydrophobic pockets in biological targets .

Comparative Data Table

Research Findings and Pharmacological Insights

- Synthetic Accessibility: The target compound’s ester group (3-phenylpropanoate) may facilitate easier synthesis compared to acrylamide or halogenated derivatives, which require additional steps for functionalization .

- Prodrug Potential: The ester moiety in the target compound could act as a prodrug, hydrolyzing in vivo to release active carboxylic acid derivatives, similar to leucine-based prodrugs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.